2-(4-Aminophenyl)propanoic acid hydrochloride
Overview
Description
2-(4-Aminophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a 4-aminophenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
2-(4-Aminophenyl)propanoic acid hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in the synthesis of other chemical compounds.
Biology: As a building block in the synthesis of biologically active molecules.
Medicine: As a precursor in the development of pharmaceutical drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Aminophenyl)propanoic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-nitrophenylacetic acid with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-Nitrophenyl)propanoic acid.
Reduction: Formation of 2-(4-Aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group on the phenyl ring allows it to form hydrogen bonds with various biological molecules, influencing their activity. This compound can act as an inhibitor or activator of certain enzymes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)propanoic acid
- 2-(4-Hydroxyphenyl)propanoic acid
- 2-(4-Methylphenyl)propanoic acid
Uniqueness
2-(4-Aminophenyl)propanoic acid hydrochloride is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(4-aminophenyl)propanoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(9(11)12)7-2-4-8(10)5-3-7;/h2-6H,10H2,1H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJRTCZDQMPEDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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